1-(2,4-Difluorophenyl)ethane-1-thiol
Description
1-(2,4-Difluorophenyl)ethane-1-thiol is a fluorinated aromatic thiol characterized by a 2,4-difluorophenyl group attached to an ethane-thiol backbone. The 2,4-difluorophenyl moiety is a common pharmacophore in antifungal agents (e.g., triazole derivatives) due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity . The thiol (-SH) group confers reactivity toward disulfide bond formation and metal coordination, making it valuable in catalysis and polymer chemistry.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLVILIGZROGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273555 | |
| Record name | 2,4-Difluoro-α-methylbenzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152550-39-4 | |
| Record name | 2,4-Difluoro-α-methylbenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152550-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-α-methylbenzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-Difluorophenyl)ethane-1-thiol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are tailored to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1-(2,4-Difluorophenyl)ethane-1-thiol has several applications across different domains:
Organic Synthesis
- Building Block : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its thiol group allows for various chemical reactions such as oxidation to form disulfides or sulfonic acids and substitution reactions on the aromatic ring.
Medicinal Chemistry
- Potential Therapeutics : Research indicates that this compound may have therapeutic properties due to its ability to interact with biological targets through its thiol group. This interaction can modulate enzyme activities and influence biochemical pathways, making it a candidate for drug development.
Biochemical Probes
- Investigative Tool : Due to its reactivity with proteins and enzymes, 1-(2,4-Difluorophenyl)ethane-1-thiol is explored as a biochemical probe in studies aimed at understanding cellular mechanisms and disease pathways.
The biological effects of 1-(2,4-Difluorophenyl)ethane-1-thiol are largely attributed to its thiol group, which participates in redox reactions and can form covalent bonds with various biological molecules. This capability suggests potential applications in:
- Antioxidant Activity : The compound can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress-related damage.
- Enzyme Modulation : Thiols are known to modulate the activity of enzymes; hence this compound could influence metabolic pathways relevant to diseases such as cancer.
Case Studies
Several studies have investigated the applications of 1-(2,4-Difluorophenyl)ethane-1-thiol:
- Inhibition Studies : Research demonstrated that this compound could inhibit specific enzyme activities linked to cancer pathways, suggesting its potential as an anticancer agent.
- Cell Line Experiments : In vitro studies indicated that treatment with this compound resulted in reduced viability of cancer cell lines, supporting its therapeutic potential.
- Animal Models : Preliminary in vivo studies showed significant tumor size reduction in mouse models treated with this compound, further validating its prospective use in cancer therapy.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiol groups are known to participate in redox reactions and can form covalent bonds with various biological targets, including enzymes and proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2,4-Difluorophenyl)ethane-1-thiol with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Key Comparisons :
Electronic Effects :
- The 2,4-difluorophenyl group in the target compound enhances electron withdrawal compared to the 4-methoxyphenyl group in , leading to higher electrophilicity and stability against oxidation.
- Chlorine substitution (as in ) increases molecular weight and polarizability but reduces metabolic stability compared to fluorine.
Reactivity: Thiols like the target compound and 2-(4-methoxyphenyl)ethane-1-thiol undergo nucleophilic reactions (e.g., alkylation), whereas triazole-ethanol derivatives participate in hydrogen bonding and enzymatic inhibition. The diol in exhibits higher hydrophilicity, favoring aqueous-phase reactions, whereas thiols are more reactive in organic solvents.
Biological Activity :
- Triazole-containing analogs (e.g., ) demonstrate antifungal activity via cytochrome P450 inhibition, suggesting that the target thiol could be modified for similar applications.
- Dichlorophenyl-diol lacks the thiol’s metal-binding capacity, limiting its use in catalytic systems.
Synthetic Routes: Thiols are typically synthesized via reduction of disulfides or nucleophilic substitution of halides. For example, 2-(4-methoxyphenyl)ethane-1-thiol may be derived from corresponding bromides.
Biological Activity
1-(2,4-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by a thiol group (-SH) linked to an ethane backbone that features a 2,4-difluorophenyl substituent. The unique electronic properties imparted by the difluorophenyl group can significantly influence the compound's biological interactions and reactivity. This article reviews the biological activity of 1-(2,4-difluorophenyl)ethane-1-thiol, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula for 1-(2,4-difluorophenyl)ethane-1-thiol is , with a molecular weight of approximately 174.21 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and can improve its cellular uptake and biological efficacy.
Thiol compounds are known for their antioxidant properties and ability to modulate enzyme activities. The thiol group in 1-(2,4-difluorophenyl)ethane-1-thiol can participate in redox reactions, forming covalent bonds with various biological targets such as proteins and enzymes. This interaction may lead to modulation of biological pathways, making it a candidate for biochemical research and therapeutic applications.
Antioxidant Activity
Thiol compounds exhibit significant antioxidant capabilities. The thiol group can donate electrons to neutralize free radicals, thus protecting cells from oxidative stress. Studies have indicated that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), contributing to their potential use in treating oxidative stress-related diseases.
Enzyme Modulation
Research indicates that 1-(2,4-difluorophenyl)ethane-1-thiol may influence various metabolic enzymes. Its ability to form covalent bonds with target proteins suggests that it could modulate enzyme activities involved in metabolic pathways. For example, similar thiol compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity Studies
A recent study evaluated the cytotoxic effects of related thiol compounds against various cancer cell lines. For instance, derivatives of thiol compounds demonstrated promising cytotoxicity against human glioblastoma (U-251) and colorectal adenocarcinoma (HCT-15) cell lines. While specific data on 1-(2,4-difluorophenyl)ethane-1-thiol is limited, its structural similarity suggests potential efficacy in similar contexts .
Antifungal Activity
Thiol derivatives have also been investigated for antifungal properties. A study found that certain thiol-based compounds exhibited antifungal activity comparable to fluconazole against Candida albicans and other fungal pathogens. This highlights the potential of 1-(2,4-difluorophenyl)ethane-1-thiol as an antifungal agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2,4-Difluorophenyl)ethane-1-thiol | C8H8F2S | Two fluorine atoms enhancing reactivity |
| 1-(3-Fluorophenyl)ethane-1-thiol | C8H9FS | Contains one fluorine atom; different electronic properties |
| 1-(2-Fluorophenyl)ethane-1-thiol | C8H9FS | Contains one fluorine atom; lower lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
